molecular formula C6H5N3 B1315567 6-Methylpyridazine-3-carbonitrile CAS No. 49840-90-6

6-Methylpyridazine-3-carbonitrile

Cat. No. B1315567
CAS RN: 49840-90-6
M. Wt: 119.12 g/mol
InChI Key: MBVKWGKPRADLAP-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-carbonitrile is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.124 . It is used for research purposes .


Synthesis Analysis

The synthesis of 6-Methylpyridazine-3-carbonitrile involves the reaction of 3-chloro-6-methylpyridazine with zinc (II) cyanide, zinc dust, and Pd(dppf)C12.DCM in DMA .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridazine-3-carbonitrile consists of a six-membered aromatic ring with two nitrogen atoms and a carbonitrile group .


Chemical Reactions Analysis

6-Methylpyridazine-3-carbonitrile, like other diazaaromatic compounds, can react with bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes .


Physical And Chemical Properties Analysis

6-Methylpyridazine-3-carbonitrile is stored in a dry room at room temperature . The boiling point is not specified .

Scientific Research Applications

General Use

6-Methylpyridazine-3-carbonitrile is a chemical compound used in scientific research . It’s important to note that this compound is for scientific research use only and should not be used for medical, clinical diagnosis or treatment, food, and cosmetics .

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A large number of research articles and patents have described them, and several drugs based on its nucleus have come into light .
  • Results or Outcomes : Pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

Application in Opto-Electronic Devices

  • Specific Scientific Field : Opto-Electronics
  • Summary of the Application : 6-Methylpyridazine-3-carbonitrile can be used in the synthesis of 3,6-substituted carbazole-based polymers . These polymers are desirable for the fabrication of flexible, lightweight, and potentially inexpensive opto-electronic devices .
  • Results or Outcomes : Polymers containing carbazole substituents are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers and also possesses improved stability and triplet energy .

Safety And Hazards

6-Methylpyridazine-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

6-Methylpyridazine-3-carbonitrile is currently used for research purposes . Given the wide range of pharmacological applications of diazine alkaloids , it is possible that future research could explore the potential uses of 6-Methylpyridazine-3-carbonitrile in various therapeutic disciplines.

properties

IUPAC Name

6-methylpyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVKWGKPRADLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545721
Record name 6-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridazine-3-carbonitrile

CAS RN

49840-90-6
Record name 6-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirring solution of 3-methylpyridazine (1.1 g, 11.80 mmol) in dichloromethane (20 mL) was added AlCl3 (0.05 g) followed by trimethylsilylcyanide (2.1 g, 21.1 mmol). After 20 min, a solution of p-toluenesulfonyl chloride (3.8 g, 20.1 mmol) in dichloromethane (5 mL) was added slowly and the solution was stirred for 16 h. The solvent was removed in vacuo and ethanol (10 ml) was added and stirred for 15 min, then filtered to give a white solid. The solid was dissolved in THF (200 mL) and DBU (1.6 mL, 10.5 mmol) was added. After 1 h, the solvent was removed in vacuo and the residue was partitioned between hexane and saturated aqueous NH4Cl. The aqueous phase was basified with solid Na2CO3, and then extracted with EtOAc (100 ml*2). The combined ethyl acetate phases was dried over MgSO4, filtered and concentrated to give compound 2 as a white solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirring solution of 3-methylpyridazine (11 g, 118 mmol) in dichloromethane (200 mL) was added AlCl3 (0.05 g) followed by trimethylsilylcyanide (21 g, 211 mmol). After 20 min, a solution of p-toluenesulfonyl chloride (38 g, 201 mmol) in dichloromethane (50 mL) was added via addition funnel and the solution continued to stir overnight. The next morning, the solvent was removed in vacuo and the residue was suspended in ethanol with stirring for 15 min and then filtered to give a white solid. The solid was dissolved in tetrahydrofuran (200 mL) and to this stirring solution was added 1,8-diazabicyclo[5.4.0]undec-7-ene (16 mL, 105 mmol). After 1 h, the solvent was removed in vacuo and the residue was partitioned between hexanes and saturated aqueous NH4Cl. The phases were separated and the aqueous phase was basified with solid Na2CO3, then extracted three times with ethyl acetate. The combined ethyl acetate phases were dried (MgSO4), filtered and concentrated in vacuo to give 9 g (64%) of white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Klempier, A De Raadt, H Griengl… - Journal of heterocyclic …, 1992 - Wiley Online Library
Chemoselective hydrolysis of heterocyclic nitriles can be achieved by an easy to use immobilized biocatalyst prepared from Rhodococcus sp. Pyrimidine‐2‐carbonitrile (2a) and 3‐…
Number of citations: 24 onlinelibrary.wiley.com
DT Hurst - Progress in Heterocyclic Chemistry, 1993 - Elsevier
A new method for the construction of the pyrimidine (and pyridine) ring has been developed, namely the electrophilic attack of nitriles on dianions of 0-(monoalkylamino)-og3-…
Number of citations: 2 www.sciencedirect.com

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